

# 3-Methoxyfuran-2-carbaldehyde CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Methoxyfuran-2-carbaldehyde

Cat. No.: B2648154

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An In-depth Technical Guide to **3-Methoxyfuran-2-carbaldehyde** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the core characteristics, synthesis, and application of **3-Methoxyfuran-2-carbaldehyde**, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry.

## Introduction: The Strategic Value of 3-Methoxyfuran-2-carbaldehyde

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.<sup>[1]</sup> Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. The strategic introduction of substituents can fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

**3-Methoxyfuran-2-carbaldehyde** (also known as 3-Methoxy-2-furfuraldehyde) is a bifunctional furan derivative of particular interest. It combines the versatile reactivity of an aldehyde group with the electronic influence of a 3-methoxy substituent. This methoxy group significantly modulates the electron density of the furan ring, influencing its reactivity and potential as a pharmacophore. This guide provides an in-depth exploration of this compound, from its

fundamental properties to its application as a sophisticated intermediate in the synthesis of complex molecular architectures.

## Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of **3-Methoxyfuran-2-carbaldehyde** are summarized below.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 32487-58-4   | [2][3][4] |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>                 | [3][4][5] |
| Molecular Weight  | 126.11 g/mol   | [3]       |
| IUPAC Name        | 3-methoxyfuran-2-carbaldehyde                                | [4]       |
| Appearance        | Colorless to light-yellow oily liquid or solid               | [2][3]    |
| Boiling Point     | ~229.2 °C (Predicted)  | [3]       |
| Density           | ~1.168 g/cm <sup>3</sup> (Predicted)                         | [3]       |
| Solubility        | Soluble in organic solvents (ethanol, ether, DMF)            | [3]       |
| Storage           | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3]       |

## Synthesis Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of **3-Methoxyfuran-2-carbaldehyde** is a formylation reaction, a variant of the Vilsmeier-Haack reaction, starting from 3-methoxyfuran. This method is reliable and provides the product in good yield.[2]

## Experimental Protocol: Formylation of 3-Methoxyfuran

This protocol is adapted from established procedures and is designed for self-validation through careful monitoring and purification.[2]

### Step 1: Activation of N,N-Dimethylformamide (DMF)

- Charge a flask with N,N-dimethylformamide (1.35 equiv.) dissolved in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add oxalyl chloride (1.2 equiv.) to the solution. Vigorous gas evolution (CO and CO<sub>2</sub>) will be observed as a white solid, the Vilsmeier reagent (chloro-N,N-dimethylaminomethylene ammonium chloride), precipitates.
- Stir the mixture for 20 minutes at 0 °C to ensure complete formation of the electrophilic Vilsmeier reagent.
- Causality: Oxalyl chloride is a highly effective activating agent for DMF. The reaction is performed at 0 °C to control the exothermic reaction and prevent decomposition of the thermally sensitive Vilsmeier reagent.

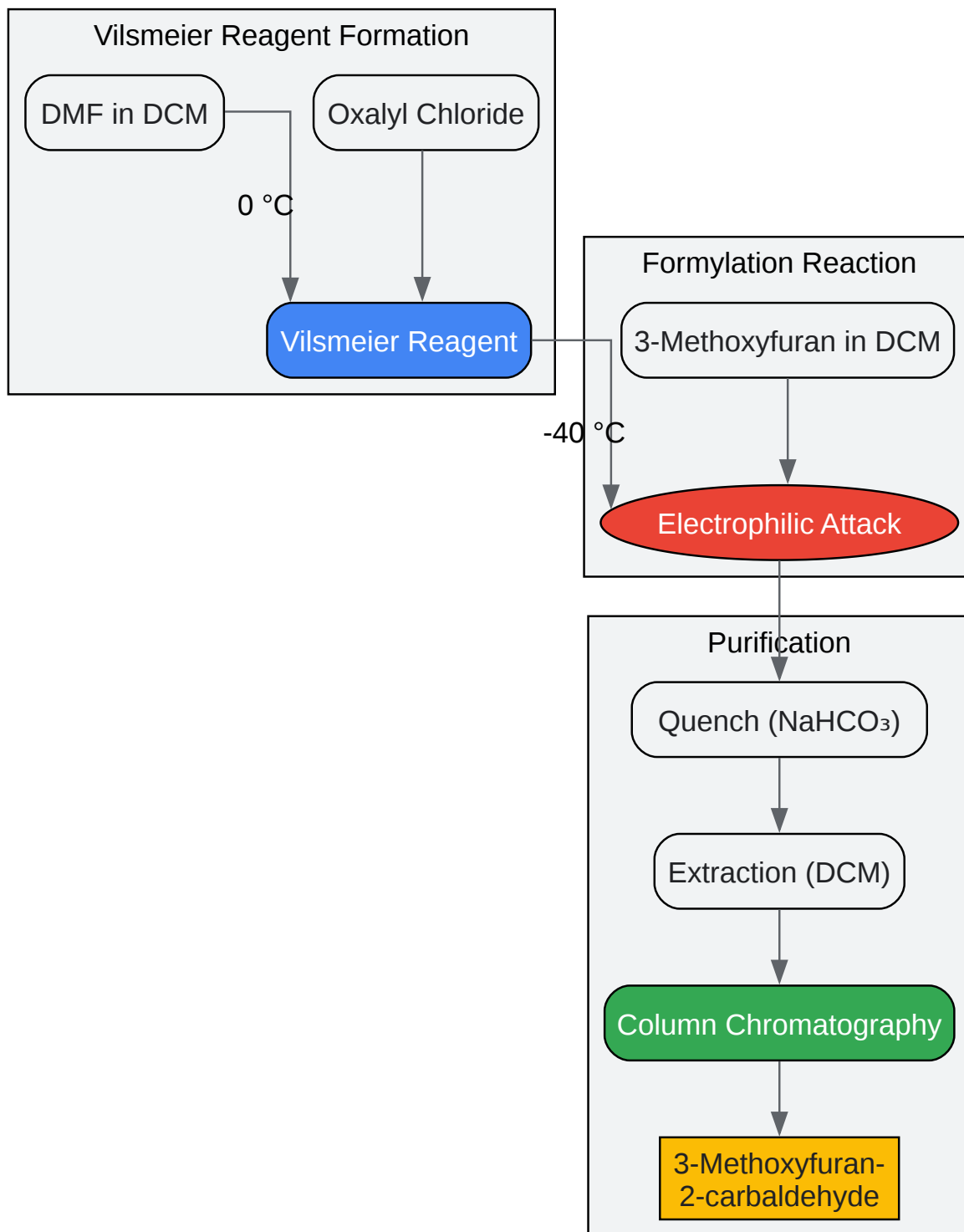
### Step 2: Electrophilic Aromatic Substitution

- Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
- Add a solution of 3-methoxyfuran (1.0 equiv.) in anhydrous DCM via cannula. A dark brown color will develop.
- Stir the reaction for 20 minutes at this temperature.
- Causality: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The 3-methoxy group is an activating, ortho-para director. The formylation occurs at the C2 position due to the strong directing effect of the adjacent oxygen atom and the methoxy group. The low temperature (-40 °C) is critical to prevent side reactions and ensure regioselectivity.

### Step 3: Work-up and Purification

- Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to quench the reaction.
- Stir the biphasic mixture vigorously for several hours to ensure complete hydrolysis of any remaining Vilsmeier reagent and neutralization of the acid.
- Separate the layers and extract the aqueous layer with additional DCM (2x).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the resulting residue (a light-yellow solid) by flash column chromatography on silica gel (using 100% diethyl ether as eluent) to yield pure **3-Methoxyfuran-2-carbaldehyde**.<sup>[2]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Methoxyfuran-2-carbaldehyde**.

# Applications in Drug Discovery and Chemical Biology

Heterocyclic compounds like furans are integral to modern drug discovery.<sup>[1]</sup> **3-Methoxyfuran-2-carbaldehyde** serves as a valuable starting material for building more complex molecules with potential therapeutic applications.

## Role as a Versatile Synthetic Intermediate

The aldehyde functional group is a gateway to a vast array of chemical transformations, including:

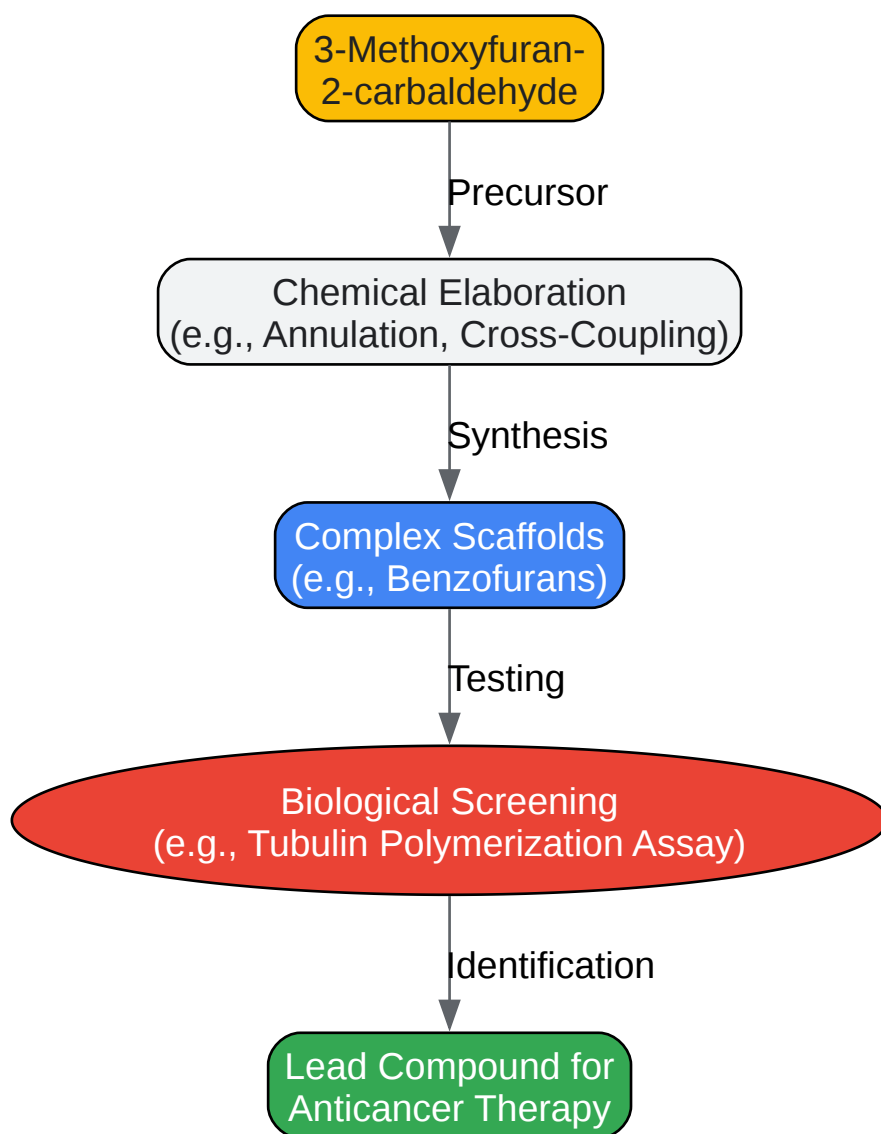
- Reductive Amination: To synthesize amines.
- Wittig Reaction: To form alkenes.
- Oxidation: To produce carboxylic acids.
- Condensation Reactions: Such as Knoevenagel or aldol condensations, to build carbon-carbon bonds.

## Scaffold for Bioactive Molecules

While direct applications of 3-methoxyfuran are not widely documented in late-stage clinical drugs, its core structure is a key component in more complex systems.<sup>[6]</sup> For instance, the methoxy-substituted furan motif is found within benzofuran derivatives that have been investigated as potent inhibitors of tubulin polymerization for anticancer therapy.<sup>[6]</sup> These compounds bind to the colchicine site on tubulin, disrupting microtubule formation, which in turn induces cell cycle arrest and apoptosis in cancer cells.<sup>[6]</sup>

The 3-methoxy group in these structures is not merely a spectator. It can influence the molecule's conformation and electronic distribution, potentially forming key hydrogen bonds with target proteins or altering the molecule's metabolic profile. This makes **3-Methoxyfuran-2-carbaldehyde** a highly relevant precursor for synthesizing libraries of compounds for screening and lead optimization.

## Conceptual Drug Design Pathway



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Caption: From simple building block to potential therapeutic lead.

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial.

- Safety: **3-Methoxyfuran-2-carbaldehyde** may be harmful and can cause irritation upon direct contact with skin, eyes, and mucous membranes.[3]
- Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume

hood.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[3]

## Conclusion

**3-Methoxyfuran-2-carbaldehyde** is more than just a simple chemical. It is a strategically designed building block that offers significant advantages for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and the electronic influence of its methoxy group make it an ideal starting point for the synthesis of novel compounds with diverse applications, particularly in the pursuit of new therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

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